N-(4,6-dioxo-1-phenyl-2-sulfanyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dioxo-1-phenyl-2-sulfanyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrimidine ring fused with a phenyl group and a sulfanyl group, making it a versatile molecule for chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dioxo-1-phenyl-2-sulfanyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenyl-substituted pyrimidine derivative with a thiol compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dioxo-1-phenyl-2-sulfanyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions0-25°C.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid); conditions0-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated, nitrated, or alkylated phenyl derivatives.
Scientific Research Applications
N-(4,6-dioxo-1-phenyl-2-sulfanyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its cytotoxic properties and potential as an anticancer agent.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,6-dioxo-1-phenyl-2-sulfanyl-1,4,5,6-tetrahydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting normal cellular processes. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and nucleic acids contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their anticancer and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidines: Exhibits anticancer and antiviral properties.
Uracil Derivatives: Used in the development of herbicides and pharmaceuticals.
Uniqueness
N-(4,6-dioxo-1-phenyl-2-s
Properties
Molecular Formula |
C12H11N3O3S |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
N-(4,6-dioxo-1-phenyl-2-sulfanylidene-1,3-diazinan-5-yl)acetamide |
InChI |
InChI=1S/C12H11N3O3S/c1-7(16)13-9-10(17)14-12(19)15(11(9)18)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,13,16)(H,14,17,19) |
InChI Key |
FGJKWGVMILOKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.